molecular formula C14H24O2 B13958213 Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate CAS No. 58535-01-6

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate

Cat. No.: B13958213
CAS No.: 58535-01-6
M. Wt: 224.34 g/mol
InChI Key: NZYDJUTXGIGUQA-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate is an organic compound with the molecular formula C₁₂H₂₀O₂. It is an ester derived from 3-ethyl-4,7-dimethyl-2,6-octadienoic acid and ethanol. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate can be synthesized through the esterification of 3-ethyl-4,7-dimethyl-2,6-octadienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This process includes the use of a packed column reactor where the acid and ethanol are continuously fed, and the ester is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3-ethyl-4,7-dimethyl-2,6-octadienoic acid or corresponding aldehydes.

    Reduction: 3-ethyl-4,7-dimethyl-2,6-octadienol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.

    Industry: Widely used in the flavor and fragrance industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate involves its interaction with biological targets through its ester functional group. The ester linkage can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. This hydrolysis is crucial for its biological activity and metabolism.

Comparison with Similar Compounds

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 3,7-dimethyl-2,6-octadienoate: Lacks the ethyl group at the 3-position.

    Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoic acid: The acid form of the compound.

The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

58535-01-6

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

ethyl 3-ethyl-4,7-dimethylocta-2,6-dienoate

InChI

InChI=1S/C14H24O2/c1-6-13(10-14(15)16-7-2)12(5)9-8-11(3)4/h8,10,12H,6-7,9H2,1-5H3

InChI Key

NZYDJUTXGIGUQA-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)OCC)C(C)CC=C(C)C

Origin of Product

United States

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